REACTION_CXSMILES
|
[ClH:1].C([N:9]1[CH2:14][CH2:13][O:12][CH:11]([CH2:15][F:16])[CH2:10]1)C1C=CC=CC=1.[H][H]>C(O)C.[C].[Pd]>[ClH:1].[F:16][CH2:15][CH:11]1[O:12][CH2:13][CH2:14][NH:9][CH2:10]1 |f:0.1,4.5,6.7|
|
Name
|
N-benzyl-2-fluoromethylmorpholine hydrochloride
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CC(OCC1)CF
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium-carbon
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of absorption of hydrogen gas, palladium-carbon
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue are added ether (2 ml) and ethanol (0.5 ml)
|
Type
|
CUSTOM
|
Details
|
the precipitated crystals are separated by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FCC1CNCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |